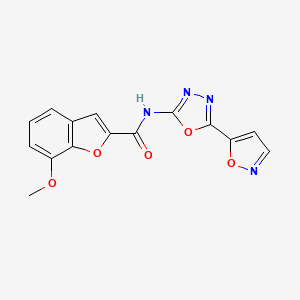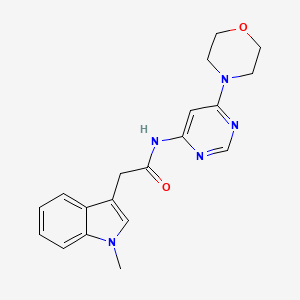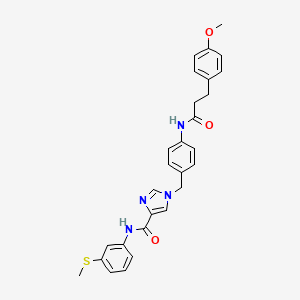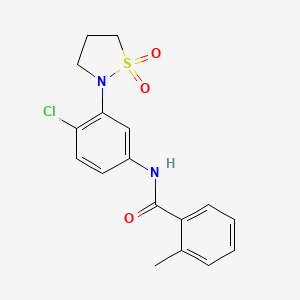![molecular formula C24H25FN2O6 B2730508 1-[(2R,3R,4S,5R)-4-Benzyloxy-5-(benzyloxymethyl)-5-(fluoromethyl)-3-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione CAS No. 200066-88-2](/img/structure/B2730508.png)
1-[(2R,3R,4S,5R)-4-Benzyloxy-5-(benzyloxymethyl)-5-(fluoromethyl)-3-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,3R,4S,5R)-4-Benzyloxy-5-(benzyloxymethyl)-5-(fluoromethyl)-3-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H25FN2O6 and its molecular weight is 456.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Theoretical Studies and Molecular Properties
- Molecular Dynamics and Spectroscopy : Studies have analyzed the equilibrium geometries, molecular electrostatic potential surfaces, and vibrational dynamics of related compounds like tegafur, which shares a pyrimidine structure. These analyses aid in understanding the selectivity and behavior of these molecules at a molecular level (Prasad, Sinha, & Kumar, 2010).
Synthesis and Characterization
- Novel Synthetic Routes : Research has focused on novel methods for synthesizing pyrimidine derivatives with improved yields and potential biological activities. For example, methods for the regioselective synthesis of pyrimidine annelated heterocycles highlight the adaptability of these molecules for various scientific applications (Majumdar, Das, Kundu, & Bandyopadhyay, 2001).
Applications in Sensing and Imaging
- Fluorescent Chemosensors : Pyrimidine derivatives have been designed as fluorescent probes for metal ion detection, showcasing their potential in environmental monitoring and bioimaging. These sensors demonstrate high selectivity and sensitivity towards specific metal ions, enabling their use in detecting and quantifying these ions in various settings (Upadhyay & Kumar, 2010).
Agricultural Applications
- Herbicidal Activity : Pyrimidine-based compounds have been explored for their herbicidal activity, acting as protoporphyrinogen oxidase (PPO) inhibitors. These studies contribute to the development of new herbicides with specific modes of action, offering potential benefits for agricultural practices by targeting weed species more selectively and effectively (Wang, Li, Wen, Ismail, Liu, Niu, Wen, Yang, & Xi, 2017).
Electronic and Photonic Materials
- Organic Light-Emitting Diodes (OLEDs) : The structural flexibility of pyrimidine derivatives allows for their application in OLEDs, where they serve as the emissive layer. Research in this area focuses on designing compounds with specific electronic and photonic properties to improve the efficiency and color purity of OLEDs (Luo, Lin, Zhou, Wang, Liu, Huang, Lu, & Hu, 2015).
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3-hydroxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O6/c25-15-24(16-31-13-17-7-3-1-4-8-17)21(32-14-18-9-5-2-6-10-18)20(29)22(33-24)27-12-11-19(28)26-23(27)30/h1-12,20-22,29H,13-16H2,(H,26,28,30)/t20-,21+,22-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCNIYZWARRXQP-JTOYRKQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2(C(C(C(O2)N3C=CC(=O)NC3=O)O)OCC4=CC=CC=C4)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@]2([C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)OCC4=CC=CC=C4)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2730431.png)




![1-Adamantyl-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2730438.png)

![5,7-Dichloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2730443.png)

![N-methyl-N-[1-(4-methylphenyl)butan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2730445.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2730446.png)

![3H-Benzo[d][1,2,3]triazin-4-one, 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzyl]-](/img/structure/B2730448.png)
